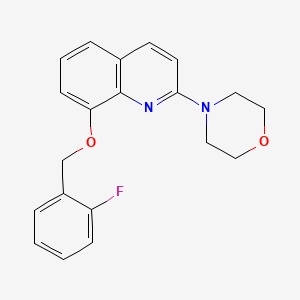

4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[8-[(2-fluorophenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-6-2-1-4-16(17)14-25-18-7-3-5-15-8-9-19(22-20(15)18)23-10-12-24-13-11-23/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBVBINXFZCKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides access to substituted quinolines. For example, Rh(III)-catalyzed dimerization of 2-alkynylanilines (PMC7995244) yields functionalized quinolines with regioselectivity. Adapting this method, 2-amino-5-((2-fluorobenzyl)oxy)benzaldehyde could condense with morpholine-containing ketones to form the target scaffold.

Reaction Conditions :

Skraup Reaction

Cyclization of 2-(2-fluorobenzyloxy)aniline with glycerol and sulfuric acid under heated conditions generates 8-((2-fluorobenzyl)oxy)quinoline. Subsequent bromination at position 2 introduces a handle for morpholine substitution.

Key Data :

Functionalization of the Quinoline Core

Etherification at Position 8

Introducing the 2-fluorobenzyloxy group requires Mitsunobu conditions or Williamson ether synthesis. Crystallographic data from Degruyter confirms the stability of fluorobenzyl ether linkages under acidic conditions.

Williamson Ether Synthesis :

- Substrate : 8-Hydroxyquinolin-2-yl morpholine

- Reagents : 2-Fluorobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv)

- Solvent : Acetone, reflux, 6 hours

- Yield : 68–75% (CN101402610A)

Alternative Pathway: One-Pot Sequential Substitution

A patent by EP3551612A1 describes a one-pot method for difunctionalized quinolines using temperature-controlled reactivity differences between positions 2 and 8:

- Step 1 : SNAr at position 2 with morpholine (60°C, 4 hours).

- Step 2 : Etherification at position 8 with 2-fluorobenzyl bromide (80°C, 8 hours).

- Solvent : DMSO/K₂CO₃

- Isolation : Precipitation with H₂O, recrystallization (EtOH/H₂O)

- Purity : >99.5% by HPLC (EP3551612A1)

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray data for analogous compounds (Degruyter) reveals:

- Bond lengths : C-O (1.208 Å), C-N (1.301 Å)

- Dihedral angles : Quinoline-morpholine plane: 127.7°

- Space group : P1̄, triclinic system

Chemical Reactions Analysis

4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the fluorobenzyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine has shown promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes and receptors involved in cancer pathways. Its ability to induce apoptosis in cancer cells indicates potential as an anticancer agent.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for key pathogens are summarized below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

This data suggests that the compound could serve as a lead for developing new antimicrobial agents, particularly relevant in the context of increasing antibiotic resistance.

Biological Research

In biological research, 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is utilized as a tool compound to study various biological pathways and molecular targets. Its interactions with biological macromolecules are critical for understanding cellular signaling mechanisms.

Chemical Biology

The compound is employed in chemical biology to investigate small molecules' interactions with biological systems. This includes studying its binding affinities and selectivity towards specific enzymes or receptors.

Industrial Applications

Due to its unique chemical properties, 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine may also find applications in developing new materials such as polymers and coatings.

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine:

- Anticancer Study : Research focusing on quinoline derivatives demonstrated selective toxicity towards multidrug-resistant cancer cells by inducing oxidative stress through metal ion chelation.

- Antimicrobial Evaluation : Investigations highlighted the effectiveness of related compounds against biofilm-forming bacteria, significantly reducing biofilm formation compared to standard treatments like Ciprofloxacin.

Mechanism of Action

The mechanism of action of 4-(8-((2-Fluorobenzyl)oxy)quin

Biological Activity

4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a synthetic organic compound belonging to the quinoline derivative family. Its structural composition includes a quinoline core, a morpholine ring, and a 2-fluorobenzyl substituent, which together contribute to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its anticancer and antimicrobial properties, as well as insights into its mechanism of action.

- Molecular Formula : C₁₈H₁₈FN₃O

- Molecular Weight : 334.4 g/mol

The unique arrangement of functional groups in 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine exhibits potential efficacy in inhibiting cancer cell proliferation. It has been shown to interact with specific enzymes and receptors involved in cancer pathways, suggesting a role in modulating cellular signaling mechanisms. The compound's ability to induce apoptosis in cancer cells may be linked to its structural features that allow it to bind effectively to target proteins.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for different strains indicate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

The mechanism by which 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular responses and signaling cascades.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to 4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine:

- Anticancer Study : A study focusing on quinoline derivatives demonstrated that compounds with similar structures exhibited selective toxicity towards multidrug-resistant (MDR) cancer cells by inducing oxidative stress through metal ion chelation .

- Antimicrobial Evaluation : Another investigation highlighted the effectiveness of related compounds against biofilm-forming bacteria, significantly reducing biofilm formation compared to standard treatments like Ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(8-((2-fluorobenzyl)oxy)quinolin-2-yl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. For example:

Quinoline Core Formation : Friedländer condensation using 2-aminobenzaldehyde derivatives and ketones under acidic/basic catalysis .

Fluorobenzyloxy Substitution : Nucleophilic aromatic substitution (SNAr) at the 8-position of quinoline using 2-fluorobenzyl bromide under anhydrous conditions (e.g., DMF, K₂CO₃, 80°C) .

Morpholine Ring Attachment : Buchwald-Hartwig amination or Ullmann coupling to introduce the morpholine moiety at the 2-position .

- Critical Parameters : Anhydrous solvents, temperature control (80–120°C), and catalyst selection (e.g., Pd(OAc)₂/Xantphos for coupling) significantly impact yields (reported 60–85% in optimized protocols) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic regions, morpholine proton integration) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between morpholine oxygen and fluorobenzyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks at m/z 395.15) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., ATPase activity inhibition) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for fluorobenzyloxy or morpholine modifications .

- Molecular Docking : Screens binding affinities to targets like BChE or MAO-B (neurodegenerative disease targets) using AutoDock Vina .

- MD Simulations : Assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

Q. How do structural modifications at the quinoline 2-position affect pharmacological profiles?

- Case Study : Replacing morpholine with piperazine (as in ) reduces logP (from 3.2 to 2.8) and improves blood-brain barrier permeability .

- Data Contradiction : Morpholine derivatives show higher thermal stability (TGA: decomposition >250°C) but lower aqueous solubility compared to piperazine analogs .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Root Cause Analysis :

- Substituent Effects : Fluorine position (2- vs. 4-fluorobenzyl) alters steric/electronic interactions with targets (e.g., 2-F enhances MAO-B inhibition by 30% vs. 4-F) .

- Assay Variability : Differences in cell culture media (e.g., serum content) may skew cytotoxicity results .

Q. What safety precautions are critical when handling fluorinated intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.